Bornyl isovalerate

Description

Contextualization within Terpenoid Chemistry

Isobornyl isovalerate is classified as a bicyclic monoterpenoid ester. hmdb.ca Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. canada.ca Isothis compound is specifically an ester formed from the alcohol isoborneol (B83184) and isovaleric acid. ontosight.ai Isoborneol is a bicyclic monoterpenoid alcohol, and its structure, along with the isovalerate group, gives the compound its characteristic properties. ontosight.ai The chemistry of terpenoids like isothis compound is often characterized by complex stereochemistry and carbocation rearrangements. wordpress.com

Significance in Natural Product Research

The significance of isothis compound in natural product research stems from its occurrence in various plant species. It has been identified as a component of the essential oils of several plants, contributing to their unique aromatic profiles. chemicalbook.comscispace.com Its presence is particularly notable in plants of the Valeriana genus, where it is considered a key constituent. nih.govknapsackfamily.com The study of such natural compounds is crucial for understanding the chemical ecology of plants and for the potential discovery of new compounds with interesting properties.

Historical Perspectives on Initial Characterization

The initial characterization of isothis compound and related terpenoids is intertwined with the history of natural product chemistry. Early research focused on the isolation and identification of compounds from essential oils. While specific historical details on the very first characterization of isothis compound are not extensively documented in readily available literature, the broader context of terpenoid chemistry saw significant advancements in the late 19th and early 20th centuries with the elucidation of the structures of camphor (B46023) and related bicyclic monoterpenes. The development of spectroscopic techniques in the 20th century greatly facilitated the precise identification and characterization of such compounds.

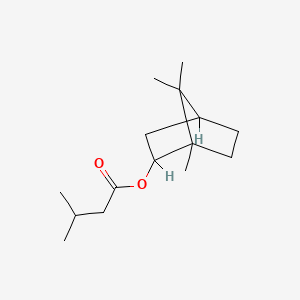

Structure

2D Structure

Properties

CAS No. |

76-50-6 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |

InChI |

InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12+,15+/m0/s1 |

InChI Key |

MPYYVGIJHREDBO-YWPYICTPSA-N |

Canonical SMILES |

CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |

boiling_point |

260.00 °C. @ 760.00 mm Hg |

density |

0.944-0.947 |

Other CAS No. |

7779-73-9 76-50-6 59672-05-8 |

physical_description |

Colourless liquid; Warm, herbaceous, slightly earthy-green aroma |

Pictograms |

Irritant |

solubility |

Soluble in oils, Insoluble in water Soluble (in ethanol) |

Synonyms |

isobornyl isovalerate |

Origin of Product |

United States |

Natural Abundance and Distribution in Biological Systems

Occurrence in Plant Essential Oils

The primary natural sources of isobornyl isovalerate are the essential oils extracted from different parts of a range of plant species.

Isothis compound has been identified as a constituent in the essential oils of several plant families, particularly the Asteraceae and Valerianaceae.

The Asteraceae family features several genera that produce isothis compound. It has been reported in various Artemisia species, including Artemisia herba-alba, Artemisia annua, and Artemisia salsoloides. nih.govchemicalbook.comdergipark.org.trunipi.it In the essential oil from the flowers of A. annua, isothis compound was identified, although as a minor component (0.1%). nih.gov Similarly, it was detected in the essential oil of A. herba-alba from South-western Algeria. chemicalbook.comdergipark.org.tr

Tanacetum parthenium (feverfew) is another member of the Asteraceae family where this compound is found. One study reported that the steam-distilled essential oil of T. parthenium contained isothis compound at a concentration of 7.1%. thieme-connect.com Another analysis of T. parthenium oil identified this compound at 5.98%; the potential for variation between bornyl and isobornyl esters highlights the existence of different chemotypes. iastate.edu

Furthermore, isothis compound has been identified in the essential oil from the flowers of Ferula tunetana, a plant from the Apiaceae family. unipi.it It has also been detected in the volatile extracts of the Lebanese endemic plant Origanum ehrenbergii. hmdb.ca

Table 1: Botanical Sources of Isothis compound

| Family | Genus | Species | Plant Part | Reference(s) |

|---|---|---|---|---|

| Valerianaceae | Valeriana | officinalis | Root, Rhizome | researchgate.netnih.govgoogle.com |

| Asteraceae | Artemisia | herba-alba | Leaves | chemicalbook.comdergipark.org.tr |

| Asteraceae | Artemisia | annua | Flowers | nih.gov |

| Asteraceae | Artemisia | salsoloides | Not specified | unipi.it |

| Asteraceae | Tanacetum | parthenium | Aerial Parts | thieme-connect.com |

| Apiaceae | Ferula | tunetana | Flowers | unipi.it |

| Lamiaceae | Origanum | ehrenbergii | Not specified | hmdb.ca |

The concentration and even the presence of isothis compound can differ significantly between various organs of the same plant and throughout its life cycle. The chemical composition of essential oils is a dynamic feature, influenced by the plant's metabolic state, which changes with development. researchgate.net

For instance, studies on plants like Ammi visnaga and Levisticum officinale have shown that the profile of volatile compounds, including esters, varies considerably between the roots, leaves, stems, and flowers, and changes from the vegetative to the flowering and fruiting stages. While these studies establish the principle of variability, specific data tracking isothis compound across different organs and developmental stages is limited in the scientific literature.

An analysis of the essential oil from the flowering stage of Artemisia annua confirmed the presence of isothis compound, indicating its production during this specific developmental phase. nih.gov Similarly, its detection in the flowers of Ferula tunetana points to its occurrence in the reproductive organs of this species. unipi.it

Post-harvest processing can also affect the chemical composition. In the case of Valeriana officinalis roots, careless or extended drying processes can cause the hydrolysis of esters like isothis compound, leading to the release of isovaleric acid and altering the final aromatic profile of the material. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Routes for Isobornyl Isovalerate Formation

The biosynthesis of isothis compound is understood to occur through the esterification of isoborneol (B83184) with isovaleric acid. ontosight.ai This reaction involves the joining of an alcohol (isoborneol) and a carboxylic acid (isovaleric acid) to form an ester.

The formation of the precursor, isoborneol, a bicyclic monoterpenoid, primarily follows the methyl-eritritol-phosphate (MEP) pathway in the plastids. foodb.ca This pathway begins with the fundamental 5-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov The condensation of these units leads to geranyl diphosphate (GPP), a key 10-carbon intermediate in the synthesis of monoterpenes. foodb.canih.gov GPP then undergoes a series of complex cyclization reactions, catalyzed by terpene synthases, to form the characteristic bicyclic structure of isoborneol. nih.govresearchgate.net

The other precursor, isovaleric acid (also known as 3-methylbutanoic acid), is a branched-chain fatty acid. wikipedia.org Its biosynthesis is linked to the metabolism of branched-chain amino acids, particularly leucine (B10760876). wikipedia.orgmdpi.com In this pathway, leucine is metabolized by various enzymes, ultimately leading to the production of isovaleric acid. mdpi.com

Precursor Compound Utilization and Metabolic Intermediates

The biosynthesis of isothis compound relies on the availability of its two primary precursors: isoborneol and isovaleric acid. The metabolic pathways that produce these precursors involve several key intermediates.

For Isoborneol Biosynthesis:

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): These are the fundamental C5 building blocks of all terpenoids, produced through the MEP pathway. nih.gov

Geranyl Diphosphate (GPP): A C10 intermediate formed from the condensation of IPP and DMAPP, serving as the direct precursor for monoterpenes. foodb.canih.gov

Bornyl Diphosphate (BPP) and Bornyl Cation: The cyclization of GPP, mediated by specific terpene synthases, proceeds through carbocationic intermediates like the bornyl cation, which is then quenched to form borneol or isoborneol. researchgate.net

For Isovaleric Acid Biosynthesis:

Leucine: A branched-chain amino acid that serves as the primary starting material. wikipedia.orgmdpi.com

Isovaleryl-CoA: A key intermediate in the metabolic breakdown of leucine. wikipedia.org

Enzymatic Catalysis in Isothis compound Biosynthesis

The final and crucial step in the formation of isothis compound is the esterification reaction, which is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . nih.govconsensus.appbiorxiv.org These enzymes facilitate the condensation of an alcohol (isoborneol) with an acyl-CoA (isovaleryl-CoA, the activated form of isovaleric acid) to produce the final ester. nih.govfrontiersin.org

AATs are a part of the larger BAHD superfamily of acyltransferases, which are instrumental in the biosynthesis of a wide variety of plant secondary metabolites. frontiersin.org The specificity of the AAT enzyme for both the alcohol and the acyl-CoA substrate is a key determinant of the final ester product. nih.govnih.gov While some AATs exhibit broad substrate promiscuity, others have a more narrow specificity, which allows for the controlled production of specific esters like isothis compound in certain plant species. biorxiv.orgnih.gov

Integration within Plant Secondary Metabolism and Ecological Chemistry

The biosynthesis of isothis compound is intricately woven into the broader network of plant secondary metabolism. The precursors for this compound are derived from two major and distinct metabolic pathways: the terpenoid pathway for isoborneol and the amino acid catabolism pathway for isovaleric acid. This highlights the metabolic interconnectedness within the plant cell.

From an ecological perspective, volatile compounds like isothis compound play a significant role in the interactions between plants and their environment. These compounds can act as attractants for pollinators, deterrents against herbivores, or even as antimicrobial agents. lammc.ltscispace.com The specific blend of volatile compounds, including esters like isothis compound, contributes to the unique chemical profile of a plant, which is crucial for its survival and reproductive success in its specific ecological niche. nih.gov For instance, such compounds can be part of the allelochemical profile of a plant, influencing the growth of neighboring plants. scispace.com

Synthetic Methodologies for Isobornyl Isovalerate and Analogues

Conventional Chemical Synthesis Routes

The cornerstone of conventional synthesis for isobornyl isovalerate is the Fischer-Speier esterification, a well-established and widely used method for producing esters from carboxylic acids and alcohols.

The synthesis of isothis compound is typically achieved through the direct esterification of isoborneol (B83184) with isovaleric acid. ontosight.ai This reaction is an acid-catalyzed nucleophilic acyl substitution. The mechanism, known as the Fischer esterification, involves several reversible steps. chemistrysteps.combyjus.com

The process begins with the protonation of the carbonyl oxygen of isovaleric acid by a strong acid catalyst. chemistrysteps.comorganic-chemistry.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The alcohol, isoborneol, then acts as a nucleophile, attacking the activated carbonyl carbon. organic-chemistry.org This results in the formation of a tetrahedral intermediate. organic-chemistry.org Subsequently, a proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com The elimination of water and a final deprotonation step yield the ester, isothis compound. byjus.commasterorganicchemistry.com

Given that all stages of the Fischer esterification are reversible, the equilibrium can be shifted toward the product side by either using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed. chemistrysteps.combyjus.com

A variety of acid catalysts are employed to facilitate the esterification of isoborneol. Strong mineral acids, such as sulfuric acid and phosphoric acid, are common choices. chemistrysteps.com Lewis acids like titanium sulfate (B86663) and zirconium sulfate have also been shown to be effective catalysts. mdpi.comnih.gov In some synthetic approaches for related isobornyl esters, such as isobornyl acetate (B1210297), composite catalysts including an α-hydroxyl carboxylic acid (like tartaric acid or mandelic acid) and boric acid have demonstrated significant synergistic catalytic activity. nih.govmdpi.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of isothis compound. Key parameters that are manipulated include temperature, reactant molar ratio, catalyst concentration, and reaction time. For instance, in the synthesis of related long-chain fatty acid isobornyl esters, reaction temperatures around 80°C and extended reaction times were found to be effective. mdpi.com The molar ratio of the carboxylic acid to isoborneol (or its precursor, camphene) and the amount of catalyst are carefully adjusted to drive the reaction to completion. mdpi.com

Table 1: Comparison of Catalysts and Conditions for Isobornyl Ester Synthesis

| Catalyst System | Reactants | Key Conditions | Outcome | Reference |

| Titanium Sulfate | Lauric Acid, Camphene (B42988) | 80°C, 50h reaction time | Higher catalytic effect than sulfuric acid | mdpi.com |

| Sulfuric Acid | Lauric Acid, Camphene | 80°C, 50h reaction time | Product color was darker compared to titanium sulfate | mdpi.com |

| Tartaric Acid-Boric Acid | Camphene, Acetic Acid | Optimized ratio | High conversion of camphene (92.9%) and selectivity for isobornyl acetate (95.3%) | nih.gov |

| Mandelic Acid-Boric Acid | Camphene | Solvent-free | Catalyzed hydration to isoborneol with 55.9% selectivity | nih.gov |

This interactive table allows for the comparison of different catalytic systems used in the synthesis of isobornyl esters, highlighting the conditions and outcomes of each.

Chemoenzymatic and Biocatalytic Approaches

In recent years, chemoenzymatic and biocatalytic methods have gained prominence as environmentally friendly alternatives to conventional chemical synthesis. d-nb.info These methods utilize enzymes, most notably lipases, to catalyze the esterification reaction under milder conditions. port.ac.uk

Lipases are highly efficient biocatalysts for ester synthesis due to their ability to function in non-aqueous environments and their high selectivity. port.ac.uk The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, which is economically beneficial. nih.govresearchgate.net Enzymes like Candida antarctica lipase (B570770) B (CALB), often immobilized on a support (e.g., Novozym® 435), are frequently used for the synthesis of various esters, including flavor esters like isoamyl butyrate. nih.govresearchgate.net

The reaction conditions for enzymatic synthesis, such as temperature, enzyme loading, and molar ratio of substrates, are optimized to achieve high conversion rates. For example, ultrasound assistance has been shown to significantly reduce reaction times in lipase-catalyzed esterifications. researchgate.net Solvent-free systems are often preferred in biocatalytic approaches, making the process greener and reducing downstream processing costs. researchgate.net

Table 2: Performance of Biocatalysts in Ester Synthesis

| Biocatalyst | Reaction | Key Findings | Reference |

| Immobilized Novozym 435 | Isoamyl alcohol + Butyric acid | 96% conversion in 3 hours with ultrasound assistance; reusable for 7 cycles. | researchgate.net |

| Thermomyces lanuginosus lipase (TLL) on Q-Sepharose® | Transesterification of fatty acids | Higher activity and yield compared to commercial biocatalyst Novozyme® 435. | nih.govmdpi.com |

| Esterase B from Burkholderia gladioli | Kinetic resolution of isobornyl butyrate | Outstanding enantioselectivity (E > 100). | d-nb.inforesearchgate.net |

This interactive table presents data on the performance of various biocatalysts in ester synthesis, showcasing their efficiency and potential for industrial application.

Stereoselective Synthesis Strategies

The isoborneol molecule possesses a chiral structure, meaning that the stereochemistry of the starting material can influence the properties of the final product, isothis compound. Stereoselective synthesis strategies aim to control the formation of specific stereoisomers.

The synthesis of camphor (B46023) from α-pinene often proceeds through a racemic isobornyl ester intermediate. d-nb.info The enantioselective hydrolysis of such esters using specific enzymes can provide access to optically pure isoborneol isomers. d-nb.info For instance, esterases from Burkholderia gladioli (EstB) and Rhodococcus rhodochrous (EstC) have shown excellent enantioselectivity in the kinetic resolution of isobornyl butyrate, a close analogue of isothis compound. d-nb.inforesearchgate.net This high degree of selectivity allows for the separation of enantiomers, which is a critical step in producing enantiopure compounds for the pharmaceutical and fragrance industries. researchgate.net

The intrinsic chirality of enzymes makes them powerful tools for stereoselective transformations. researchgate.net The choice of enzyme can therefore be a key factor in a synthetic strategy designed to produce a specific stereoisomer of isothis compound or its analogues. Research has shown that even for bulky substrates like terpene esters, certain enzymes can achieve high levels of conversion and selectivity. researchgate.net

Structural Elucidation and Stereochemical Investigations

Methodologies for Determining the Isobornyl Skeleton Structure

The foundational structure of the isobornyl skeleton in isobornyl isovalerate is primarily determined using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. Mass spectrometry (MS) is also employed to confirm the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the connectivity of atoms within the isobornyl moiety. The rigid and strained bicyclic nature of the isobornyl skeleton results in complex NMR spectra, but also provides a wealth of structural information. mdpi.com

Complete assignments of the ¹H and ¹³C NMR chemical shifts for the isoborneol (B83184) skeleton have been achieved through the analysis of isoborneol and its derivatives, such as isobornyl acetate (B1210297) and isobornyl benzoate. mdpi.commdpi.com These studies provide a strong foundation for the interpretation of the NMR spectra of isothis compound. The chemical shifts are influenced by factors such as electron densities, steric hindrance, and anisotropic effects. mdpi.com Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are utilized to unambiguously assign proton and carbon signals. mdpi.commdpi.com

For instance, in the ¹H NMR spectrum of isobornyl acetate, a close analog of isothis compound, the proton attached to the carbon bearing the ester group (H-2) exhibits a characteristic downfield shift upon esterification. mdpi.com Similar shifts would be expected for isothis compound. The distinct signals for the methyl groups and the protons of the bicyclic ring system allow for the complete mapping of the isobornyl skeleton.

Illustrative ¹H and ¹³C NMR Chemical Shift Data for the Isobornyl Skeleton (from Isobornyl Acetate in CDCl₃):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 47.0 |

| 2 | 4.67 | 80.5 |

| 3 | 1.77 | 38.8 |

| 4 | 1.70 | 45.0 |

| 5 | 1.55, 1.15 | 27.2 |

| 6 | - | 36.6 |

| 7 | - | 48.9 |

| 8 (CH₃) | 0.84 | 11.4 |

| 9 (CH₃) | 0.84 | 19.9 |

| 10 (CH₃) | 0.98 | 18.9 |

| Data is for isobornyl acetate and serves as a representative example for the isobornyl skeleton. mdpi.com |

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a standard technique used to determine the molecular weight and fragmentation pattern of isothis compound. The mass spectrum provides confirmation of the elemental composition and can offer clues about the structure based on the observed fragments. thepharmajournal.com

Stereoisomerism and Chiral Purity Assessment

Isothis compound is a chiral molecule, meaning it can exist as non-superimposable mirror images called enantiomers. The isoborneol portion of the molecule contains three chiral centers, leading to the possibility of multiple stereoisomers. The primary stereoisomers of commercial relevance are this compound (the endo isomer) and isothis compound (the exo isomer). Furthermore, isothis compound itself can exist as a pair of enantiomers: (+)-isothis compound and (-)-isothis compound.

Chiral Gas Chromatography (GC): The assessment of chiral purity, or the determination of the enantiomeric excess (% ee), is critical. Chiral gas chromatography is a powerful and widely used technique for separating enantiomers. gcms.czchromatographyonline.com This method utilizes a chiral stationary phase (CSP) within the GC column. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation on the chromatogram. researchgate.net

The separation of bornyl and isobornyl esters, including acetates, has been successfully achieved using chiral GC, demonstrating the feasibility of this technique for isothis compound. nih.gov By comparing the retention times of a sample to those of known standards of the pure enantiomers, the enantiomeric composition can be accurately determined.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another effective method for the separation of stereoisomers. nih.gov Similar to chiral GC, it employs a chiral stationary phase. For compounds like bornyl and isobornyl acetate, diastereomeric derivatives can be formed with a chiral reagent, and these diastereomers can then be separated on a standard (achiral) HPLC column. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is unique to a specific enantiomer, making it a powerful tool for determining enantiomeric excess. mdpi.com A methodology for determining the enantiomeric excess of camphor (B46023), a structurally related compound, in both solid and solution phases using VCD has been successfully demonstrated. nih.gov

Absolute Configuration Determination Techniques

Determining the absolute configuration of a chiral molecule involves assigning the precise three-dimensional arrangement of its atoms in space (e.g., R/S notation).

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a chiroptical technique that is highly sensitive to the absolute configuration of a molecule. nih.gov The experimental VCD spectrum of an enantiomerically pure sample is compared to the theoretically calculated spectrum for a known absolute configuration (e.g., (1R,2R,4R)). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. ru.nlwordpress.com This technique has been successfully applied to determine the absolute configurations of isoborneol enantiomers. researchgate.net

Single-Crystal X-ray Crystallography: As mentioned previously, X-ray crystallography provides a definitive three-dimensional structure of a molecule in the solid state. nih.gov For a chiral molecule, if a single crystal of one enantiomer can be obtained, X-ray diffraction analysis can determine its absolute configuration. This is often achieved by incorporating a heavy atom into the crystal structure to observe the anomalous dispersion effect.

Chemical Correlation: The absolute configuration of isothis compound can also be determined by chemical correlation to a compound of known absolute configuration. For example, if the absolute configuration of the starting material, isoborneol, is known, and the esterification reaction to form isothis compound does not affect the chiral centers of the isoborneol skeleton, then the absolute configuration of the isobornyl moiety in the final product can be inferred.

Chemical Reactivity and Derivatization Studies of Isobornyl Isovalerate

Hydrolytic and Transesterification Reactions

The ester functional group in isobornyl isovalerate is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is central to both hydrolytic and transesterification reactions.

Hydrolytic Reactions:

Hydrolysis of isothis compound results in the formation of isoborneol (B83184) and isovaleric acid. This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield the carboxylic acid and the alcohol. youtube.com The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. chemistrysteps.com

Enzymatic Hydrolysis and Transesterification:

Lipases are a class of enzymes that can catalyze the hydrolysis of esters. nih.gov These biocatalysts offer a high degree of selectivity and operate under mild reaction conditions. The mechanism of lipase-catalyzed hydrolysis involves a serine residue in the enzyme's active site attacking the carbonyl carbon of the ester. Lipases can also be employed for transesterification reactions, where an alcohol other than water acts as the nucleophile. mdpi.comresearchgate.net This process allows for the exchange of the isobornyl group with another alcohol or the isovalerate group with a different acyl moiety. For instance, lipase-catalyzed transesterification could be used to synthesize a range of isobornyl esters by reacting isothis compound with different carboxylic acids or to produce various isovalerate esters by reacting with different alcohols. The efficiency and selectivity of these enzymatic reactions are influenced by factors such as the choice of lipase (B570770), the solvent, temperature, and the structure of the substrates. researchgate.netnih.gov

Table 1: Comparison of Hydrolysis Methods for Isothis compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Enzymatic Hydrolysis |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) | Lipase |

| Reversibility | Reversible | Irreversible | Reversible (can be shifted) |

| Reaction Conditions | Often requires elevated temperatures | Can proceed at room temperature or with mild heating | Mild (physiological) temperatures and pH |

| Products | Isoborneol + Isovaleric Acid | Isoborneol + Salt of Isovaleric Acid | Isoborneol + Isovaleric Acid |

| Selectivity | Low | Low | High (chemo-, regio-, and stereoselective) |

Chemical Modifications and Analog Preparation

The synthesis of isothis compound analogs can be achieved by modifying either the isoborneol or the isovalerate portion of the molecule. A primary route to a wide array of analogs is through the esterification of isoborneol with various carboxylic acids.

The synthesis of different isobornyl esters can be accomplished by reacting isoborneol with the desired carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides, often in the presence of a catalyst. For example, the synthesis of long-chain fatty acid isobornyl esters, such as isobornyl laurate, has been achieved by reacting camphene (B42988) directly with lauric acid in the presence of a titanium sulfate (B86663) catalyst. mdpi.com This approach bypasses the need to first isolate isoborneol. The reaction conditions, including the molar ratio of reactants, catalyst concentration, temperature, and reaction time, are critical parameters that influence the yield and selectivity of the desired ester. researchgate.net

Further modifications can be introduced to the bicyclic isobornyl skeleton. While direct functionalization of the saturated camphene-derived framework of isoborneol is challenging, modifications can be made to the precursor, camphene, before its conversion to an isobornyl ester. For instance, camphene can undergo epoxidation to form camphene oxide, which can then be used in subsequent reactions.

Table 2: Examples of Isobornyl Ester Analogs Synthesized from Camphene/Isoborneol

| Carboxylic Acid/Derivative | Catalyst | Resulting Isobornyl Ester | Potential Application/Significance |

| Acetic Acid | Cation Exchange Resin | Isobornyl Acetate (B1210297) | Fragrance and flavor ingredient |

| Acrylic Acid | Amberlyst 15 | Isobornyl Acrylate (B77674) | Functional monomer for polymer synthesis |

| Lauric Acid | Titanium Sulfate | Isobornyl Laurate | Potential plasticizer |

| Myristic Acid | Titanium Sulfate | Isobornyl Myristate | Potential plasticizer |

| Palmitic Acid | Titanium Sulfate | Isobornyl Palmitate | Potential plasticizer |

| Stearic Acid | Titanium Sulfate | Isobornyl Stearate | Potential plasticizer |

Oxidation and Reduction Pathways

Oxidation:

The isobornyl moiety of isothis compound, being a saturated bicyclic alkane structure, is generally resistant to oxidation under mild conditions. However, forceful oxidation can lead to the cleavage of the carbon-carbon bonds within the ring system. Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) could potentially oxidize the isobornyl group, leading to a complex mixture of products. researchgate.net

A more controlled oxidation could potentially be achieved by introducing unsaturation into the isobornyl skeleton, although this is not a straightforward transformation. If a double bond were present, ozonolysis would cleave the molecule at the site of the double bond, typically yielding carbonyl compounds (aldehydes or ketones). thegoodscentscompany.comnih.gov

Reduction:

The primary site for reduction in isothis compound is the ester functional group. The carbonyl group of the ester can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. lumenlearning.commasterorganicchemistry.com The reduction of isothis compound with LiAlH₄ would yield two alcohol products: isoborneol (from the alcohol portion of the ester) and 3-methyl-1-butanol (from the isovalerate portion). chemistrysteps.comadichemistry.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. lumenlearning.com

The bicyclic alkane framework of the isobornyl group is saturated and therefore unreactive towards typical catalytic hydrogenation or other common reduction methods that target carbon-carbon double or triple bonds.

Table 3: Predicted Products of Reduction of Isothis compound

| Reducing Agent | Reactive Site | Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Ester Carbonyl | Isoborneol and 3-Methyl-1-butanol |

Conclusion and Future Research Perspectives

Current Gaps in Academic Understanding of Isobornyl Isovalerate

A thorough analysis of available research highlights several key areas where fundamental knowledge regarding isothis compound is lacking. These gaps hinder the full realization of its potential applications and a complete understanding of its chemical and biological profile.

Synthesis, Reaction Kinetics, and Mechanistic Pathways: While methods for synthesizing other isobornyl esters, such as isobornyl acetate (B1210297) and long-chain fatty acid isobornyl esters, have been documented, including kinetic studies, specific research into the optimal synthesis of isothis compound is sparse. mdpi.comnih.govresearchgate.net There is a significant lack of detailed studies on its reaction kinetics, mechanistic pathways under various catalytic conditions (e.g., acid catalysis vs. enzymatic), and the development of green synthesis protocols. mdpi.comnih.gov

Comprehensive Physicochemical Characterization: Basic properties such as boiling point and density are known. nih.gov However, a deeper understanding of its thermodynamic properties, stereoisomer-specific characteristics, and behavior in complex matrices like food and cosmetic formulations is not well-documented. The potential for hydrolysis, a common reaction in esters, and its impact on product stability and scent profile remains largely unquantified. scentjourner.com

Biological and Pharmacological Activities: Beyond its established role as a sensory ingredient, the biological activities of isothis compound are virtually unexplored. chemicalbook.com Terpenoids as a class are known for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netresearchgate.netmdpi.com Analogous compounds like isobornyl acetate have demonstrated antimicrobial activity, and other isobornyl derivatives have been investigated for antioxidant and antiviral potential, suggesting that isothis compound may possess untapped therapeutic or functional properties. chemicalbook.comgoogle.comnih.gov

Metabolism and Environmental Fate: Information on the metabolism of isothis compound is limited, though it is expected to hydrolyze into isoborneol (B83184) and isovaleric acid, similar to isobornyl acetate. nih.gov Furthermore, as a volatile organic compound (VOC) used in consumer products, it is released into the environment, yet detailed studies on its environmental persistence, biodegradation pathways, and impact on indoor air quality are not readily available in the academic literature. researchgate.netnih.gov

Emerging Research Avenues and Methodological Advancements

Future research on isothis compound can be significantly enhanced by leveraging contemporary trends in chemical sciences and adopting advanced analytical and computational methodologies.

Biocatalysis and Green Synthesis: The growing consumer demand for natural and sustainably sourced ingredients is driving innovation in the flavor and fragrance industry. acs.orgunitedaromatics.com Biocatalytic synthesis using enzymes like lipases, such as Candida antarctica lipase (B570770) B (CALB), offers a green alternative to traditional chemical synthesis for producing flavor esters. researchgate.netacsgcipr.org Research into enzymatic routes for isothis compound synthesis could lead to higher selectivity, milder reaction conditions, and products that can be labeled as "natural."

Advanced Analytical and Spectroscopic Techniques: Modern analytical methods are crucial for a more profound characterization of isothis compound. Techniques such as multidimensional gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be employed for detailed analysis in complex mixtures. nih.govtezu.ernet.in Furthermore, advanced spectroscopic methods, including computational electronic circular dichroism, could be used for the unambiguous stereochemical characterization of its different isomers, which is vital as enantiomers can have distinct sensory and biological properties. nih.gov

Computational Chemistry and Molecular Modeling: In silico approaches offer a powerful tool for accelerating research while reducing experimental costs. rsc.org Density functional theory (DFT) and other quantum chemistry methods can be used to model the synthesis of isothis compound, elucidating reaction mechanisms and predicting kinetic parameters. mdpi.com Molecular dynamics simulations could explore its interactions with olfactory receptors or its behavior in different solvents and matrices, providing insights that are difficult to obtain experimentally. mdpi.com

Interdisciplinary Research Opportunities in Isothis compound Chemistry

The multifaceted nature of isothis compound creates opportunities for collaborative research across various scientific disciplines, extending its relevance far beyond its current applications.

Pharmacology and Medicinal Chemistry: A significant opportunity lies in screening isothis compound for various pharmacological activities. researchgate.net Drawing parallels from other bioactive terpenoids, collaborative research with pharmacologists could investigate its potential anti-inflammatory, analgesic, antimicrobial, or antiviral properties. researchgate.netchemicalbook.comgoogle.com Such studies could lead to its development as a functional ingredient in cosmeceuticals or even as a scaffold for new therapeutic agents.

Materials Science and Polymer Chemistry: The isobornyl moiety is known to impart desirable properties such as thermal stability and hardness in polymer systems. For instance, isobornyl acrylate (B77674) is a widely used monomer in UV-cured resins and coatings. sfdchem.com Research at the intersection of fragrance chemistry and materials science could explore the use of isothis compound as a bio-based plasticizer, a monomer for novel polymers, or a functional additive to improve the physical properties of materials. mdpi.com

Food Science and Technology: Beyond its use as a simple flavoring agent, there is an opportunity to study the behavior of isothis compound within food systems. nih.gov Research in food science could focus on its stability during processing, its release kinetics from different food matrices, and its potential interactions with other food components, which could influence both flavor perception and product shelf-life.

Q & A

Q. How can researchers characterize the purity and structural identity of isobornyl isovalerate in natural extracts or synthetic preparations?

Methodological Answer:

- Spectroscopic Techniques : Use gas chromatography-mass spectrometry (GC/MS) to identify isothis compound based on retention indices and fragmentation patterns. Compare results with reference libraries (e.g., NIST) and published retention indices .

- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm structural assignments, focusing on characteristic peaks for the isobornyl moiety (e.g., δ 0.8–1.2 ppm for methyl groups) and the isovalerate ester group (δ 2.2–2.4 ppm for the carbonyl-adjacent CH) .

- Purity Assessment : Quantify impurities using high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, calibrated against a certified reference standard .

Q. What experimental protocols are recommended for synthesizing isothis compound with high yield and reproducibility?

Methodological Answer:

- Esterification : React isoborneol with isovaleric acid in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Isolate the product via vacuum distillation (boiling point: ~260°C) or column chromatography using silica gel and a hexane/ethyl acetate gradient. Confirm purity via GC/MS and NMR .

- Reproducibility : Document catalyst concentration, temperature, and reaction time meticulously. Pre-dry reagents to avoid side reactions (e.g., hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for isothis compound across studies?

Methodological Answer:

- Systematic Meta-Analysis : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize inclusion criteria for studies. Use statistical tools (e.g., random-effects models) to account for heterogeneity in experimental designs .

- Dose-Response Validation : Replicate key studies under controlled conditions, ensuring standardized cell lines or model organisms, solvent controls (e.g., DMSO concentration), and blinded assessments .

- Mechanistic Studies : Use molecular docking or CRISPR-based gene editing to identify putative targets (e.g., GABA receptors or inflammatory pathways) and validate findings with knockout models .

Q. What advanced analytical strategies can address challenges in quantifying isothis compound in complex matrices (e.g., plant essential oils)?

Methodological Answer:

- Matrix-Specific Calibration : Develop calibration curves using spiked matrices to account for interference from terpenes (e.g., limonene or pinene). Use internal standards (e.g., methyl laurate) for GC/MS quantification .

- Multidimensional Chromatography : Combine GC×GC with time-of-flight MS to enhance resolution of co-eluting compounds. Optimize column phases (e.g., polar/non-polar combinations) .

- Data Contradiction Analysis : Apply principal component analysis (PCA) to identify outliers or batch effects in multi-laboratory datasets .

Q. How can researchers optimize the ecological impact assessment of isothis compound in environmental studies?

Methodological Answer:

- Fate and Transport Modeling : Use quantitative structure-activity relationship (QSAR) models to predict biodegradation rates and bioaccumulation potential. Validate with microcosm experiments .

- Toxicity Profiling : Conduct acute/chronic toxicity assays in model organisms (e.g., Daphnia magna or Danio rerio) under OECD guidelines. Measure LC and NOEC (No Observed Effect Concentration) .

- Sampling Protocols : Follow ISO 5667-3 for water and soil sampling to ensure representativeness. Use composite sampling to minimize subsampling errors .

Q. What methodologies are effective for studying the stereochemical effects of isothis compound in pharmacological applications?

Methodological Answer:

- Chiral Separation : Use chiral GC columns (e.g., cyclodextrin-based phases) or HPLC with chiral stationary phases to resolve enantiomers. Compare retention times with enantiomerically pure standards .

- In Vitro Assays : Test isolated enantiomers in receptor-binding assays (e.g., GABA receptor modulation) to correlate stereochemistry with activity. Employ patch-clamp electrophysiology for functional validation .

- Computational Modeling : Perform molecular dynamics simulations to assess enantiomer-receptor binding affinities. Use software like AutoDock Vina or Schrödinger Suite .

Key Considerations for Experimental Design

- Reproducibility : Document all experimental parameters (e.g., solvent purity, equipment calibration) in line with journal guidelines like the Beilstein Journal of Organic Chemistry .

- Ethical Compliance : For bioactivity studies, obtain ethical approvals for animal/human cell line use and adhere to ARRIVE or CONSORT reporting standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.